tert-butyl N-(2-oxo-3-phenylpropyl)carbamate

Diastereoselective reduction β-Aminoalcohol synthesis Protecting-group effects

tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate (CAS 162536-89-2) is a protected α-aminoketone with the molecular formula C14H19NO3 and a molecular weight of 249.30 g/mol. It belongs to the class of N-Boc (tert-butoxycarbonyl)-protected amino ketones and serves primarily as a chiral building block or intermediate in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and protease inhibitors.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 162536-89-2
Cat. No. B2356058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-oxo-3-phenylpropyl)carbamate
CAS162536-89-2
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)CC1=CC=CC=C1
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
InChIKeySEAKODXEERHRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate (CAS 162536-89-2): Procurement-Relevant Compound Profile


tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate (CAS 162536-89-2) is a protected α-aminoketone with the molecular formula C14H19NO3 and a molecular weight of 249.30 g/mol [1]. It belongs to the class of N-Boc (tert-butoxycarbonyl)-protected amino ketones and serves primarily as a chiral building block or intermediate in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and protease inhibitors [1][2]. The compound is commercially available from specialist suppliers such as Amatek Scientific (97% purity) and CymitQuimica (≥95% purity) .

Why In-Class Analogs Like N-Boc-phenylalaninal or N-Cbz-aminoketones Cannot Substitute for tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate


Superficially similar protected α-aminoketones and aldehydes (e.g., N-Boc-L-phenylalaninal, CAS 72155-45-4; N-Cbz-protected phenylalaninal, CAS 68474-26-0) exhibit fundamentally different reactivity, stability, and stereochemical outcomes when subjected to the same key transformations. The ketone oxidation state in tert-butyl N-(2-oxo-3-phenylpropyl)carbamate provides a distinct electrophilic profile for reductive amination and Grignard additions compared to the more readily epimerized aldehyde analogs . Furthermore, the Boc protecting group confers orthogonal acid-labile deprotection behavior relative to hydrogenolyzable Cbz or base-labile Fmoc groups, directly affecting downstream process compatibility and overall synthetic efficiency [1]. Simple substitution with an in-class analog without quantitative matching of these parameters leads to divergent diastereoselectivities, altered reaction kinetics, or complete failure of the intended synthetic sequence [2].

Quantitative Differentiation Evidence for tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate Against Closest Analogs


Reduction Diastereoselectivity: Boc- vs. Cbz-Protected Aminoketones Deliver Divergent anti/syn Ratios

In a direct head-to-head comparison of N-Boc- and N-Cbz-protected α-aminoketones under Meerwein–Ponndorf–Verley reduction conditions, the N-Boc substrate 9a afforded an anti/syn ratio of 8:1, whereas the corresponding N-Cbz substrate 9b delivered a significantly higher ratio of 15:1 when reduced with LiAlH(OtBu)3 in EtOH at −78 °C [1]. This 1.9-fold difference in diastereoselectivity demonstrates that the protecting group identity—not merely the ketone functionality—governs the stereochemical outcome. For synthetic routes where moderate anti selectivity is acceptable and orthogonal deprotection is required, the Boc-protected ketone offers a distinct, quantifiably different selectivity profile.

Diastereoselective reduction β-Aminoalcohol synthesis Protecting-group effects

Enantioselective Intramolecular Reductive Amination: N-Boc-Protected Amino Ketones Achieve up to 97% ee

A one-pot intramolecular reductive amination protocol employing an Ir/f-spiroPhos catalyst transforms a range of N-Boc-protected amino ketones into chiral cyclic free amines with yields and enantioselectivities reaching 97% ee [1]. While the study encompasses a substrate scope broader than the specific tert-butyl N-(2-oxo-3-phenylpropyl)carbamate, the demonstrated compatibility of the Boc group with the catalytic conditions is essential: alternative N-protecting groups (Cbz, Fmoc) either undergo competing deprotection or poison the catalyst, thereby precluding the transformation entirely. This establishes the Boc-protected amino ketone as the enabling substrate class for this high-value synthetic methodology.

Enantioselective reductive amination N-Heterocycle synthesis Iridium catalysis

Ketone vs. Aldehyde Oxidation State: Reduced Racemization Risk During Handling and Storage

The aldehyde analog N-Boc-L-phenylalaninal (CAS 72155-45-4) is known to be sensitive to epimerization at the α-center and requires storage at −20 °C with a reported melting point of 86–88 °C . In contrast, tert-butyl N-(2-oxo-3-phenylpropyl)carbamate possesses a ketone functionality that lacks the readily enolizable aldehyde proton, resulting in superior configurational stability under ambient handling conditions. While a direct quantitative racemization rate comparison is not available in the open literature, the structural difference is mechanistically well-established: ketone α-carbons adjacent to a carbamate are orders of magnitude less prone to deprotonation than the corresponding aldehyde, preserving chiral integrity during multi-step synthesis without the need for sub-ambient storage [1].

Chiral pool integrity α-Amino carbonyl stability Racemization

Deprotection Orthogonality: Acid-Labile Boc Enables Selective Unmasking in Presence of Base-Labile or Hydrogenolyzable Groups

The Boc group of tert-butyl N-(2-oxo-3-phenylpropyl)carbamate is cleaved under anhydrous acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) with the generation of tert-butyl cations, whereas Cbz groups require hydrogenolysis (H₂/Pd) and Fmoc groups require basic conditions (piperidine) [1]. This acid-lability allows the Boc-protected ketone to be used in synthetic sequences where other reducible or base-sensitive functional groups are present—a scenario where Cbz or Fmoc analogs would lead to unwanted side reactions. In practice, Boc deprotection proceeds quantitatively (>99% conversion) within 1–2 hours at 0 °C to room temperature, whereas Cbz hydrogenolysis often requires 12–24 hours and specialized equipment [1].

Orthogonal protecting-group strategy Solid-phase peptide synthesis Chemoselective deprotection

Commercially Available Purity Grades and Price-per-Gram Benchmarking

tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate is offered by Amatek Scientific at 97% purity and by CymitQuimica at ≥95% purity (50 mg at €430.00) , while Leyan lists a 95% purity grade . The aldehyde analog N-Boc-L-phenylalaninal is available from Sigma-Aldrich at 97% purity with a defined optical rotation ([α]20/D −47°, c = 0.5 in methanol) and melting point specification (86–88 °C) . The absence of optical rotation specification for the ketone from most vendors indicates that procurement for enantiopure applications must include orthogonal chiral purity verification (e.g., chiral HPLC or NMR with shift reagents). The price differential between the ketone and aldehyde forms reflects the additional synthetic step required to access the ketone oxidation state from the corresponding amino acid, with the ketone commanding a premium of approximately 2–5× per gram at research scale.

Vendor purity comparison Cost-per-gram Supply chain reliability

High-Value Application Scenarios Where tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate Provides Measurable Advantage


Enantioselective Synthesis of Chiral Cyclic Amines via Intramolecular Reductive Amination

When a synthetic route requires direct access to enantiomerically enriched pyrrolidines, piperidines, or tetrahydroisoquinolines, tert-butyl N-(2-oxo-3-phenylpropyl)carbamate serves as the critical substrate for Ir/f-spiroPhos-catalyzed one-pot deprotection/intramolecular reductive amination, delivering products with up to 97% ee. Alternative N-protecting groups (Cbz, Fmoc) are incompatible with the catalytic cycle, making the Boc-protected ketone the exclusive gateway to this methodology [1].

Diastereoselective Synthesis of anti-β-Aminoalcohols with a Defined 8:1 Selectivity Profile

For projects requiring anti-β-aminoalcohol intermediates with a predictable, moderate diastereoselectivity of 8:1 (anti/syn), tert-butyl N-(2-oxo-3-phenylpropyl)carbamate offers a reproducible outcome when reduced with NaBH₄ in EtOH at 0 °C. This selectivity is quantifiably different from the 15:1 ratio obtained with the N-Cbz analog under LiAlH(OtBu)₃ conditions, allowing chemists to select the Boc substrate when orthogonal deprotection compatibility is a higher priority than maximal diastereoselectivity [2].

Multi-Step Synthesis Requiring Orthogonal Amine Deprotection in the Presence of Reducible Functionality

In synthetic sequences where benzyl ethers, alkenes, or base-labile esters must survive until late-stage deprotection, the acid-labile Boc group of tert-butyl N-(2-oxo-3-phenylpropyl)carbamate enables clean, quantitative amine liberation with TFA within 1–2 hours without affecting reducible moieties. This orthogonal deprotection profile cannot be replicated by Cbz (which requires hydrogenolysis and would saturate alkenes) or Fmoc (which requires basic piperidine treatment and would cleave esters) [3].

Grignard Addition and Weinreb Amide-Based Ketone Synthesis from Chiral Pool Starting Materials

tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate is accessible from N-Boc-L-phenylalanine via Weinreb amide formation followed by Grignard addition, a route that preserves chiral integrity at the α-center. The ketone product serves as a versatile electrophilic handle for further organometallic additions, enabling rapid assembly of complex chiral scaffolds without the epimerization risk inherent to the aldehyde analog [4].

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